(5-Bromo-2-(difluoromethoxy)phenyl)methanol

Description

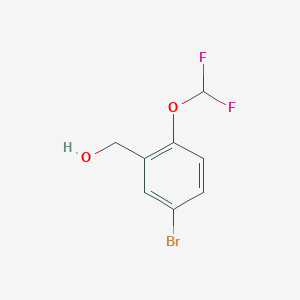

(5-Bromo-2-(difluoromethoxy)phenyl)methanol is a halogenated aromatic alcohol with a molecular formula of C₈H₆BrF₂O₂ and a molecular weight of 265.04 g/mol. This compound features a bromine atom at the 5-position, a difluoromethoxy group at the 2-position, and a hydroxymethyl (–CH₂OH) group attached to the benzene ring (Figure 1). Its unique electronic and steric properties, derived from the electron-withdrawing bromine and difluoromethoxy substituents, make it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

773868-62-5 |

|---|---|

Molecular Formula |

C8H7BrF2O2 |

Molecular Weight |

253.04 g/mol |

IUPAC Name |

[5-bromo-2-(difluoromethoxy)phenyl]methanol |

InChI |

InChI=1S/C8H7BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 |

InChI Key |

VFZRZSHYLSXVDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(difluoromethoxy)phenyl)methanol typically involves the bromination of a difluoromethoxy-substituted phenylmethanol. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(difluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of (5-Bromo-2-(difluoromethoxy)phenyl)aldehyde or (5-Bromo-2-(difluoromethoxy)phenyl)carboxylic acid.

Reduction: Formation of (2-(difluoromethoxy)phenyl)methanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to (5-Bromo-2-(difluoromethoxy)phenyl)methanol exhibit significant anticancer properties. The difluoromethoxy group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets. Studies have shown that such compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways, making them promising candidates for cancer therapeutics .

Neurodegenerative Disease Treatment

Another notable application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this compound have been studied for their ability to inhibit β-secretase (BACE1), an enzyme implicated in the formation of amyloid plaques associated with Alzheimer's. This inhibition could potentially ameliorate symptoms or slow disease progression .

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Cancer | Enzyme inhibition | |

| This compound derivatives | Alzheimer's Disease | β-secretase inhibition |

Material Science

Synthesis of Advanced Materials

In material science, this compound serves as a building block for synthesizing novel polymers and materials with enhanced thermal and mechanical properties. Its unique functional groups allow for various chemical modifications, leading to materials that can be tailored for specific applications, including coatings and composites .

Agricultural Research

Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals. Preliminary studies suggest that derivatives of this compound may exhibit antifungal and antibacterial properties, which could be beneficial in agricultural settings for crop protection against pathogens.

Case Study 1: Anticancer Activity

A study conducted on a series of difluoromethoxy-substituted phenols demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The results indicated that the presence of the difluoromethoxy group significantly enhanced anticancer activity compared to unsubstituted analogs.

Case Study 2: Neurodegenerative Disease

In a preclinical trial, a compound based on this compound was shown to reduce amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The study highlighted the compound's ability to cross the blood-brain barrier, making it a viable candidate for further development .

Mechanism of Action

The mechanism of action of (5-Bromo-2-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Trifluoromethoxy vs. Difluoromethoxy Derivatives

The substitution of the difluoromethoxy (–OCF₂H) group with a trifluoromethoxy (–OCF₃) group significantly alters the compound’s electronic profile. For example:

- (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7) has increased electron-withdrawing capacity due to the additional fluorine atom, enhancing its stability in oxidative environments .

- Applications : The trifluoromethoxy derivative is preferred in agrochemical synthesis for pesticides due to its higher lipophilicity and resistance to metabolic degradation compared to the difluoromethoxy analog .

Halogen and Alkoxy Modifications

- (5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS 1823949-60-5): Replacing the difluoromethoxy group with ethoxy (–OCH₂CH₃) and adding a 3-fluoro substituent reduces steric hindrance, improving solubility in polar solvents .

- (2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol (CAS 1823817-52-2): The benzyloxy (–OBn) and 4-methyl groups increase molecular weight (C₁₅H₁₅BrO₂) and enhance crystallinity, making it suitable for X-ray diffraction studies .

Pyridine-Based Analogs

- (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol (CAS 2231673-99-5): Replacing the benzene ring with a pyridine ring introduces a nitrogen atom, altering electronic distribution and enabling coordination in metal-catalyzed reactions. This derivative has a molecular weight of 254.04 g/mol and is used in ligand design for catalysis .

Functional Group Transformations

- [5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride (CAS 1235441-60-7): The hydroxymethyl group is replaced with an aminomethyl (–CH₂NH₂) group, enabling its use in peptide coupling reactions. This compound’s hydrochloride salt improves aqueous solubility for biomedical applications .

- (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid (CAS 507233-13-8): The hydroxymethyl group is oxidized to an acrylic acid moiety, creating a conjugated system useful in polymer chemistry and photodynamic therapy .

Key Properties

Biological Activity

(5-Bromo-2-(difluoromethoxy)phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and difluoromethoxy groups contributes to its unique chemical properties, which may influence its biological activity.

- Modulation of Signaling Pathways : Research indicates that compounds similar to this compound can modulate tumor necrosis factor alpha (TNF-α) signaling pathways. This modulation is crucial in inflammatory responses and may provide therapeutic benefits in conditions characterized by elevated TNF-α levels, such as autoimmune diseases .

- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. This inhibition could lead to reduced amyloid-beta peptide formation, which is associated with neurodegeneration .

- Antifungal and Antibacterial Activity : Compounds with similar structural motifs have shown antifungal properties against strains like Candida neoformans and antibacterial activity against various pathogens, suggesting that this compound may also possess these activities .

Table 1: Biological Activities of Related Compounds

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a compound structurally related to this compound significantly reduced TNF-α levels in a murine model of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : In vitro studies indicated that compounds inhibiting BACE1 could lower amyloid plaque formation in neuronal cultures, highlighting the relevance of this compound in Alzheimer's research .

- Antifungal Efficacy : A series of experiments showed that derivatives with difluoromethoxy groups exhibited potent antifungal activity against C. neoformans, with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL, indicating their potential for developing new antifungal therapies .

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2-(difluoromethoxy)phenyl)methanol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves bromination and substitution reactions. For example, details a method where a difluoromethoxy-containing intermediate undergoes nucleophilic substitution. Optimize yields by controlling reaction temperature (e.g., 0–6°C for brominated intermediates, as in ) and using catalysts like p-toluenesulfonic acid (see cyclization in ). Purification via column chromatography (silica gel) or recrystallization in ethanol is recommended. Monitor progress using TLC with UV visualization.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (≥98% purity threshold; ) or GC-MS for volatile derivatives.

- Structural Confirmation : Employ H/C NMR (refer to shifts in , e.g., δ 8.61 ppm for aromatic protons) and FT-IR (O-H stretch ~3300 cm, C-F ~1200 cm).

- Elemental Analysis : Match calculated vs. observed C, H, Br, F percentages (e.g., Mol. Weight 280.55 in ).

Q. What are the stability considerations and storage protocols for this compound?

- Methodological Answer :

- Stability : The difluoromethoxy group may hydrolyze under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks).

- Storage : Store at 0–6°C in amber vials under inert gas (N/Ar) to prevent oxidation (). Use desiccants for hygroscopic batches.

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic properties and reactive sites of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can map HOMO/LUMO orbitals, identifying nucleophilic (methanol -OH) and electrophilic (bromo-substituted phenyl) sites (). Studies on analogous compounds show that bromine enhances electrophilic aromatic substitution reactivity, while the difluoromethoxy group reduces electron density at the para position .

Q. What role does the difluoromethoxy group play in modulating reactivity during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The difluoromethoxy group acts as an electron-withdrawing substituent, directing cross-coupling to the bromine-bearing position. Use Pd(PPh) as a catalyst in THF/water (3:1) with NaCO as base (80°C, 12h). notes that steric hindrance from the difluoromethoxy group may reduce coupling efficiency, requiring optimized ligand systems (e.g., SPhos).

Q. How can researchers resolve contradictions in reported synthetic yields for brominated intermediates?

- Methodological Answer : Discrepancies in yields (e.g., 85% in vs. lower yields in other protocols) may arise from impurity profiles ( reports >97% purity via HPLC) or side reactions (e.g., debromination). Mitigate by:

- Pre-purifying starting materials.

- Using anhydrous solvents (e.g., distilled THF).

- Monitoring reaction progress with LC-MS to detect intermediates.

Contradictions and Mitigation Strategies

- Storage Conditions : recommends 0–6°C, while lists "typically in stock" at ambient conditions. Resolution : Conduct stability studies for specific batches to define optimal storage.

- Purity Metrics : reports >97.0% (HLC), while uses HPLC (≥98%). Resolution : Cross-validate with multiple techniques (HPLC, H NMR integration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.